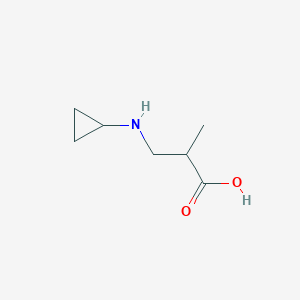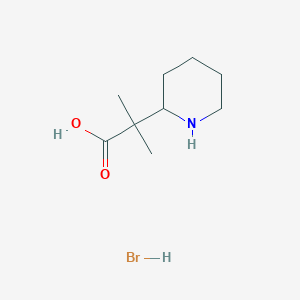
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is a chemical compound with a molecular formula of C10H19NO2·HBr It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide typically involves the reaction of 2-methyl-2-(piperidin-2-yl)propanoic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the following steps:
Starting Material Preparation: The starting material, 2-methyl-2-(piperidin-2-yl)propanoic acid, is prepared through a series of organic reactions involving piperidine and other reagents.
Reaction with Hydrobromic Acid: The acid is then reacted with hydrobromic acid in a suitable solvent, such as ethanol or water, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.
Automated Systems: Employing automated systems for monitoring and controlling the reaction parameters.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(piperidin-1-yl)propanoic acid: A similar compound with a different position of the nitrogen atom in the piperidine ring.
Methyl 2-methyl-2-(piperidin-2-yl)propanoate hydrobromide: A related compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is unique due to its specific structure and the presence of the hydrobromide salt. This uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C9H18BrNO2 |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
2-methyl-2-piperidin-2-ylpropanoic acid;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H |
InChI-Schlüssel |
FQIAXKPMQSJYTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCCN1)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


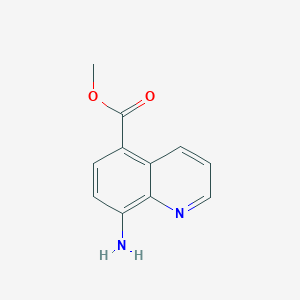
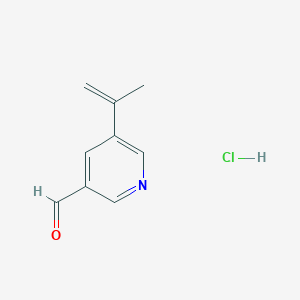
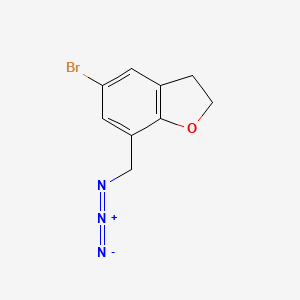
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
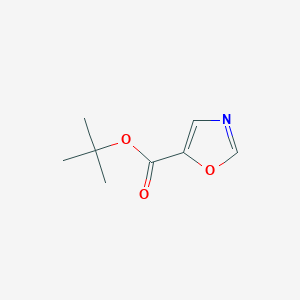

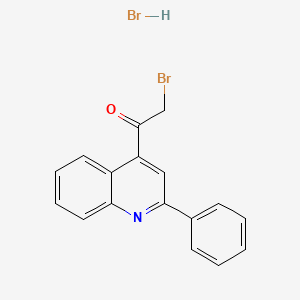
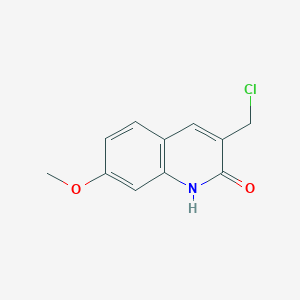
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
